molecular formula C5H4N6O3S B1680616 Riamilovir CAS No. 123606-06-4

Riamilovir

Katalognummer B1680616
CAS-Nummer: 123606-06-4
Molekulargewicht: 228.19 g/mol
InChI-Schlüssel: IDVQGNMSSHPZSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthetic approaches to 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-ones, the basic heterocyclic structures of Riamilovir, have been studied . The development of convenient methods for the synthesis of new derivatives of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one is always in demand .


Molecular Structure Analysis

The molecular structure of Riamilovir is represented by a novel triazolotriazine core . This unique structure is what allows Riamilovir to have its antiviral properties .


Chemical Reactions Analysis

While specific chemical reactions involving Riamilovir are not detailed in the search results, it’s known that the drug works by inhibiting the synthesis of viral RNA .


Physical And Chemical Properties Analysis

Riamilovir has a molecular weight of 228.19 g/mol . Its molecular formula is C5H4N6O3S .

Wissenschaftliche Forschungsanwendungen

Riamilovir , also known as Triazavirin , is a broad-spectrum antiviral drug . It was developed in Russia through a joint effort of Ural Federal University, Russian Academy of Sciences, Ural Center for Biopharma Technologies, and Medsintez Pharmaceutical . It has a novel triazolotriazine core, which represents a new structural class of non-nucleoside antiviral drugs .

  • Influenza Treatment

    • Application : Riamilovir was launched on the Russian pharmaceutical market in 2014 as an anti-influenza drug .
    • Results : Comprehensive clinical trials involving over 450 patients have shown that Riamilovir is a highly effective and well-tolerated drug for the treatment of influenza and acute respiratory infections .
  • COVID-19 Treatment

    • Application : Recent data has been published on the use of Riamilovir in clinical practice for the treatment of patients with COVID-19 .
    • Results : The results of these studies are still under review, but initial reports suggest potential benefits .
  • Tick-Borne Encephalitis Treatment

    • Application : Riamilovir has been found to have antiviral activity against the tick-borne encephalitis virus .
    • Results : The results of these studies are still under review, but initial reports suggest potential benefits .
  • Treatment of Secondary Bacterial Pneumonia Following Influenza

    • Application : Riamilovir is being investigated for potential application against a lethal influenza infection and secondary bacterial pneumonia following influenza .
    • Results : The results of these studies are still under review, but initial reports suggest potential benefits .
  • Lassa Fever Treatment

    • Application : Riamilovir is being investigated for potential application against Lassa fever .
    • Results : The results of these studies are still under review, but initial reports suggest potential benefits .
  • Ebola Virus Disease Treatment

    • Application : Riamilovir is being investigated for potential application against Ebola virus disease .
    • Results : The results of these studies are still under review, but initial reports suggest potential benefits .
  • Treatment of H5N1 Influenza Strains

    • Application : Riamilovir was originally developed as a potential treatment for pandemic influenza strains such as H5N1 .
    • Results : Most of the testing that has been done has focused on its anti-influenza activity .
  • Treatment of ARVI (Acute Respiratory Viral Infections)

    • Application : Riamilovir has shown antiviral activity against ARVI .
    • Results : Riamilovir has passed clinical trials and has shown antiviral activity against ARVI .
  • Potential Treatment Against SARS-CoV-2

    • Application : In 2020, testing of Riamilovir was started against SARS-CoV-2 in Russia, China, and South Africa .
    • Results : The results of these studies are still under review, but initial reports suggest potential benefits .

Safety And Hazards

Riamilovir has been found to be a highly effective and well-tolerated drug . It has shown clinical efficacy and a good safety profile in both treatment regimens .

Zukünftige Richtungen

Riamilovir has shown promise in reducing influenza disease severity and associated complications . Given the similarities between SARS-CoV-2 and H5N1, health officials are investigating Riamilovir as an option to combat SARS-CoV-2, the coronavirus responsible for COVID-19 .

Eigenschaften

IUPAC Name

7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVQGNMSSHPZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389402
Record name Riamilovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis.
Record name Triazavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Triazavirin

CAS RN

123606-06-4
Record name Riamilovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Riamilovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIAMILOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HTG1MH2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riamilovir
Reactant of Route 2
Riamilovir
Reactant of Route 3
Reactant of Route 3
Riamilovir
Reactant of Route 4
Riamilovir
Reactant of Route 5
Reactant of Route 5
Riamilovir
Reactant of Route 6
Reactant of Route 6
Riamilovir

Citations

For This Compound
211
Citations
KV Kasyanenko, KV Kozlov, OV Maltsev… - Terapevticheskii …, 2021 - ter-arkhiv.ru
… effects of Riamilovir on … to riamilovir had significantly shorter time to clinical improvement as well as increased PCR negative rate by day 7. Conclusion. Yearly administration of riamilovir …
Number of citations: 21 ter-arkhiv.ru
GA Artem'ev, VL Rusinov, DS Kopchuk… - Organic & …, 2022 - pubs.rsc.org
Fragments of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one are found in many compounds with various types of biological activities, including the antiviral drug Riamilovir (Triazavirin®), which …
Number of citations: 6 pubs.rsc.org
OV Maltsev, KV Kasyanenko, KV Kozlov… - Terapevticheskii …, 2022 - ter-arkhiv.ru
… , were prescribed “off-label” riamilovir at a daily dosage of 1250 … in the group of patients treated with riamilovir was shown, as well … The use of riamilovir for the treatment of patients with …
Number of citations: 1 ter-arkhiv.ru
AU Sabitov, PV Sorokin, SY Dashutina - Terapevticheskii arkhiv, 2021 - ter-arkhiv.ru
Aim. The assessment of the effectiveness, safety and tolerance of the drug Riamilovir for emergency drug prevention in the foci of a new coronavirus infection (COVID-19). Materials and …
Number of citations: 12 ter-arkhiv.ru
AU Sabitov, VV Belousov, AS Edin… - Antibiotiki i …, 2020 - pesquisa.bvsalud.org
The article evaluates the results of Riamilovir use in treatment of patients with a moderate form of the disease caused by a new strain of the SARS-CoV-2 virus. It was found that the …
Number of citations: 13 pesquisa.bvsalud.org
KV Kasyanenko, OV Maltsev… - Antibiotics and …, 2021 - antibiotics-chemotherapy.ru
… direct mechanism of action (Riamilovir, Ribavirin, Umifenovir) … 29 patients treated with 1250 mg Riamilovir off-label per day … group of patients receiving Riamilovir. Decreased levels of …
Number of citations: 6 www.antibiotics-chemotherapy.ru
AA Spasov, AF Kucheryavenko, VS Sirotenko… - Bulletin of Experimental …, 2022 - Springer
… agent riamilovir on ADP-induced platelet aggregation in the absence and presence of LPS. Unlike acetylsalicylic acid (reference drug), riamilovir … In in vivo experiments, riamilovir under …
Number of citations: 1 link.springer.com
KD Fedulova, AV Ivanova… - AIP Conference …, 2019 - pubs.aip.org
… The current in silico drug activity evaluation shows possible HSP90 inhibitor activity of riamilovir. Comparing molecular docking data of 8DU with HSP90α N-domain and riamilovir with …
Number of citations: 4 pubs.aip.org
OV Maltsev, KV Kasyanenko, KV Zhdanov… - Terapevticheskii …, 2023 - ter-arkhiv.ru
… analogue riamilovir in the treatment of a patient with dengue fever in the Republic of Guinea. Keywords: dengue fever, treatment, antiviral therapy, nucleoside analogs, riamilovir For …
Number of citations: 1 ter-arkhiv.ru
I Malík, G Kováč, L Hudecova - Ceska a Slovenska Farmacie …, 2022 - researchgate.net
… Triazavirín (TZV; riamilovir) je syntetické netoxické antiviroticky širokospektrálne účinkujúce liečivo patriace do skupiny azolotriazínov. V kontexte vedomostí o morfológii, štruktúre …
Number of citations: 3 www.researchgate.net

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.